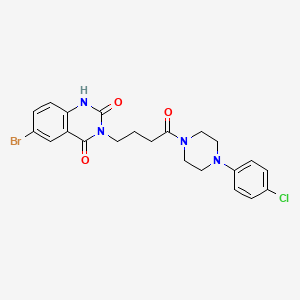

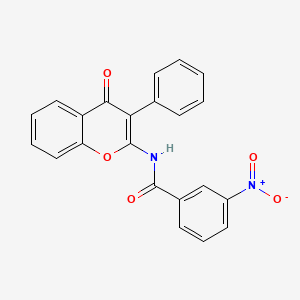

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as chromenes . It has been studied for its antimicrobial activity and anticonvulsant activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound contains a nitrosamine group . The molecular weight is 508.511 .Chemical Reactions Analysis

The reaction of 7-amino-4-methylcoumarin with a number of organic halides leads to the synthesis of new coumarin derivatives . These compounds have shown significant inhibitory activity against the growth of tested bacterial strains .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 508.511 . More specific properties such as density, boiling point, and vapor pressure are not available in the retrieved sources.Applications De Recherche Scientifique

Anticancer Activity

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide: has shown promise as an anticancer agent. Its mechanism of action involves inhibiting cancer cell growth and inducing apoptosis. Researchers are investigating its potential to target specific cancer pathways, making it a valuable candidate for further studies in oncology .

Anti-Inflammatory Properties

The compound displays anti-inflammatory effects by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antioxidant Activity

Due to its phenolic structure, 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide acts as a potent antioxidant. It scavenges free radicals, protecting cells from oxidative damage. Researchers are exploring its potential in preventing age-related diseases and oxidative stress-related conditions .

Vasorelaxant Effects

The compound has been investigated for its vasorelaxant properties. It interacts with vascular ion channels, potentially improving blood flow and reducing hypertension. Further studies are needed to optimize its efficacy in cardiovascular health .

Neuroprotective Potential

Preliminary research suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may have neuroprotective effects. It could mitigate neuronal damage and enhance cognitive function. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The compound exhibits antimicrobial properties against bacteria, fungi, and some parasites. It could be a valuable addition to antimicrobial therapies, especially in drug-resistant strains .

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also interact with a variety of cellular targets.

Mode of Action

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also influence a variety of biochemical pathways.

Pharmacokinetics

Result of Action

Given the diverse biological activities associated with indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide. For instance, the method used for the preparation of similar compounds has been found to be environmentally friendly and yields excellent results . This suggests that the synthesis and application of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide could also be influenced by environmental conditions.

Orientations Futures

The anticonvulsant activity of this compound suggests good prospects for further development of coumarin derivatives as agents with wide spectra of anticonvulsant activity . The development of new effective and safe drugs remains a crucial problem, and the basic development strategy for these drugs consists of discovering compounds with new mechanisms of action .

Propriétés

IUPAC Name |

3-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5/c25-20-17-11-4-5-12-18(17)29-22(19(20)14-7-2-1-3-8-14)23-21(26)15-9-6-10-16(13-15)24(27)28/h1-13H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPIOAQHMBSCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)

![Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2422854.png)

![N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2422855.png)

![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine](/img/structure/B2422858.png)

![N-[4-chloro-3-(dimethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422861.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2422865.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2422869.png)